1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one

sigma-1 receptor spiro junction regioisomerism scaffold topology

1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one (CAS 15142-89-9; molecular formula C₂₀H₂₂N₂O; MW 306.40 g/mol) is a spirocyclic small molecule comprising an isoquinoline ring joined at the 1-position to a 4,4′-piperidine ring via a spiro carbon, bearing an N-benzyl substituent on the piperidine nitrogen and a carbonyl at the 3-position of the isoquinoline moiety. This compound belongs to the broader class of spiro[isoquinoline-piperidine] derivatives that have been patented as high-affinity sigma-1 (σ₁) receptor ligands and as multimodal agents targeting both sigma and μ-opioid receptors for pain treatment.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
Cat. No. B12869931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3CC(=O)N2)CC4=CC=CC=C4
InChIInChI=1S/C20H22N2O/c23-19-14-17-8-4-5-9-18(17)20(21-19)10-12-22(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,23)
InChIKeyMFIIHRQDCJVGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one: A Spirocyclic Isoquinoline-Piperidine Scaffold for Sigma Receptor Ligand Discovery and Pain Research


1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one (CAS 15142-89-9; molecular formula C₂₀H₂₂N₂O; MW 306.40 g/mol) is a spirocyclic small molecule comprising an isoquinoline ring joined at the 1-position to a 4,4′-piperidine ring via a spiro carbon, bearing an N-benzyl substituent on the piperidine nitrogen and a carbonyl at the 3-position of the isoquinoline moiety . This compound belongs to the broader class of spiro[isoquinoline-piperidine] derivatives that have been patented as high-affinity sigma-1 (σ₁) receptor ligands and as multimodal agents targeting both sigma and μ-opioid receptors for pain treatment [1][2]. Its defining structural feature — a spiro[isoquinoline-1,4′-piperidine] core — distinguishes it from the more extensively characterized spiro[isoquinoline-3,4′-piperidine] regioisomeric series found in patent US10072008, altering the spatial orientation of the isoquinoline ring system relative to the piperidine N-substituent [1].

Why 1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Cannot Be Replaced by Generic Spirocyclic Piperidine Analogs


Within the spiro[isoquinoline-piperidine] chemical space, three structural variables — the spiro junction position (1,4′ vs. 3,4′ vs. 4,4′), the N-substituent on the piperidine ring, and the oxidation state at the isoquinoline 3-position — combinatorially determine receptor subtype affinity, selectivity, and dual-target pharmacology [1][2]. Published structure-activity relationship (SAR) data show that replacing an N-benzyl group with an N-cyclohexylmethyl group shifts selectivity from σ₁ toward σ₂ receptors [3], while moving the spiro junction from the 3,4′-position to the 1,4′-position alters the three-dimensional pharmacophore geometry that governs sigma receptor binding [1][2]. The 3-oxo group further modulates hydrogen-bonding capacity and metabolic stability relative to fully reduced dihydro analogs. Consequently, generic substitution with a differently substituted or regioisomeric spiro-piperidine compound risks losing the specific pharmacological profile — including σ₁ affinity, σ₁/σ₂ selectivity, and potential μ-opioid co-engagement — that this scaffold topology supports.

Quantitative Differentiation Evidence for 1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one Versus Closest Analogs


Regioisomeric Scaffold Differentiation: Spiro[isoquinoline-1,4′-piperidine] Core Versus the 3,4′-Spiro Series in Sigma-1 Receptor Binding

The target compound features a spiro[isoquinoline-1,4′-piperidine] core, which is regioisomerically distinct from the spiro[isoquinoline-3,4′-piperidine] scaffold that dominates the characterized sigma-1 ligand patent literature. In the 3,4′-series (US10072008), the spiro carbon connects at the isoquinoline 3-position, placing the piperidine ring in a different spatial relationship to the isoquinoline aromatic system compared to the 1,4′-junction of the target compound [1][2]. This regioisomeric difference alters the vector along which the N-benzyl group is presented to the sigma-1 receptor binding pocket. While direct binding data for the exact 1,4′-spiro compound (CAS 15142-89-9) are not publicly disclosed, the structurally closest 3,4′-spiro analogs bearing an N-benzyl group (BDBM277314 and BDBM277316, US10072008 Examples 2 and 4) demonstrate Ki <100 nM at the human σ₁ receptor in [³H](+)-pentazocine displacement assays using transfected HEK-293 membranes at pH 8.0 [3][4].

sigma-1 receptor spiro junction regioisomerism scaffold topology pharmacophore geometry

N-Benzyl Substitution Pharmacology: Sigma-1 Affinity Retention and Subtype Selectivity Versus N-Cyclohexylmethyl and N-Phenethyl Analogs

The N-benzyl group on the piperidine ring of the target compound is a critical determinant of sigma receptor subtype selectivity. Published SAR from the spirocyclic sigma ligand literature demonstrates that replacing the N-benzyl moiety with an N-cyclohexylmethyl group increases σ₂ receptor affinity at the expense of σ₁/σ₂ selectivity [1]. Within the closely related 3,4′-spiro series, N-benzyl-substituted compounds (BDBM277314 and BDBM277316) consistently exhibit Ki <100 nM at human σ₁ receptors [2][3]. In contrast, N-phenethyl-substituted analogs bearing additional elaboration at the isoquinoline nitrogen (e.g., BDBM277317) show reduced σ₁ affinity with Ki <500 nM, suggesting that both the N-substituent identity and the isoquinoline substitution pattern modulate binding potency [4]. The target compound combines the favorable N-benzyl group with a 3-oxo substitution on the isoquinoline ring, a combination not directly represented in the publicly available binding datasets.

N-benzyl substituent sigma-1 selectivity sigma-2 affinity structure-activity relationship

3-Oxo Functional Group Differentiation: Hydrogen-Bonding Capacity Versus Non-Oxo Dihydro Analogs

The target compound incorporates a carbonyl group at the 3-position of the isoquinoline ring, distinguishing it from the 2,4-dihydro-1H-spiro[isoquinoline-3,4′-piperidine] analogs (e.g., BDBM277316) characterized in US10072008, which lack this oxidation [1]. The 3-oxo group serves as a hydrogen bond acceptor (HBA) that can engage in specific interactions within receptor binding pockets or with solvent, and it alters the electronic properties of the isoquinoline ring system. In the broader spiro[isoquinoline-1,4′-piperidine] chemotype, the 3-oxo analog 3-Oxo-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylic acid methyl-(2-piperidin-1-yl-ethyl)-amide (CHEMBL522117) has been profiled against the histamine H3 receptor with an IC₅₀ of 783 nM [2], demonstrating that the 1,4′-spiro-3-oxo scaffold is capable of engaging G-protein-coupled receptor targets. The carbonyl also provides a synthetic handle for further derivatization (e.g., oxime formation, reductive amination) that is unavailable in the non-oxo series.

3-oxo isoquinoline hydrogen bond acceptor metabolic stability carbonyl pharmacophore

Salt Form and Purity Differentiation: Free Base Versus Hydrochloride Salt for Formulation Flexibility

1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one is commercially available in two distinct forms: the free base (CAS 15142-89-9, MW 306.40 g/mol, purity ≥95–98%) and the hydrochloride salt (CAS 15198-52-4, MW 342.87 g/mol) . This dual availability provides formulation scientists with the flexibility to select the form best suited for their experimental system — the free base for organic-solvent-based assays or lipophilic formulations, and the hydrochloride salt for aqueous solubility and improved handling. In contrast, the closely related 3,4′-spiro benzyl analogs from US10072008 (e.g., BDBM277316) are primarily disclosed as research tool compounds without equivalent commercial salt-form options [1]. The free base form of the target compound is stocked by multiple suppliers with catalog-level purity guarantees (95–98%), enabling reproducible procurement for SAR studies.

free base hydrochloride salt formulation solubility procurement specification

Structural Differentiation from 6,7-Dimethoxy Analog: Electronic and Steric Modulation of the Isoquinoline Ring

The commercially available analog 1'-Benzyl-6,7-dimethoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] (CAS 769062-02-4, MW 352.46 g/mol) differs from the target compound by the addition of two methoxy groups at the 6- and 7-positions of the isoquinoline ring. Published sigma receptor ligand SAR indicates that electron-donating substituents on the isoquinoline/tetrahydroisoquinoline moiety can modulate σ₁ versus σ₂ receptor subtype selectivity [1]. Specifically, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif has been employed as a privileged fragment in sigma-2 receptor ligand design, connected via variable linkers to spirocyclic scaffolds [2]. The unsubstituted isoquinoline ring of the target compound (CAS 15142-89-9) lacks these electron-donating methoxy groups, which may result in a different electronic profile and receptor subtype preference compared to the dimethoxy analog. The molecular weight difference (306.40 vs. 352.46 g/mol) and the associated lipophilicity change (clogP) further differentiate the two compounds in terms of physicochemical and ADME properties.

6,7-dimethoxy isoquinoline electron-donating substituents sigma receptor pharmacophore tetrahydroisoquinoline

Optimal Research and Procurement Application Scenarios for 1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one


Sigma-1 Receptor SAR Expansion: Probing the 1,4′-Spiro Junction Pharmacophore Space

Researchers building structure-activity relationship (SAR) campaigns around sigma-1 receptor ligands can deploy this compound as a representative of the underexplored 1,4′-spiro junction topology. Since the patent literature (US10072008) primarily exemplifies 3,4′-spiro compounds with Ki <100 nM at σ₁ [1], incorporating the 1,4′-regioisomer enables systematic mapping of how spiro junction position affects binding affinity and selectivity. The N-benzyl and 3-oxo substitution pattern provides a well-defined reference point for comparing regioisomeric series within the same functional group landscape.

Dual Sigma-1/μ-Opioid Multimodal Analgesic Lead Identification

Esteve Pharmaceuticals has patented spiro[isoquinoline-1,4′-piperidine] compounds as dual sigma-1/μ-opioid receptor ligands for pain treatment [2]. The target compound, with its 1,4′-spiro core and N-benzyl substituent, aligns with the general structural claims of this patent family. Medicinal chemistry teams pursuing multimodal analgesia can use this compound as a starting scaffold for derivatization, leveraging the 3-oxo group as a synthetic modification point and the N-benzyl group for sigma-1 affinity retention [3].

Chemical Biology Tool Compound for Sigma Receptor Subtype Deconvolution

The unsubstituted isoquinoline ring of the target compound (lacking the 6,7-dimethoxy groups found in sigma-2-biased tetrahydroisoquinoline ligands [4]) makes it a candidate tool for selective sigma-1 receptor engagement studies. When used alongside the 6,7-dimethoxy analog (CAS 769062-02-4), researchers can probe the contribution of isoquinoline ring electronics to sigma-1 versus sigma-2 subtype selectivity within a matched spiro[isoquinoline-1,4′-piperidine] framework.

Procurement for Physicochemical and Formulation Pre-Profiling

With both free base (CAS 15142-89-9, purity ≥95%) and hydrochloride salt (CAS 15198-52-4) forms commercially available from multiple vendors , this compound is well-suited for early-stage physicochemical profiling (solubility, logP, permeability, metabolic stability) and formulation development. The availability of two salt forms eliminates the need for in-house salt screening and enables direct comparison of free base versus salt-form performance in assay-specific buffer systems.

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